molecular formula C13H14N2O2 B2608822 N-(1-Methyl-2-oxo-3,4-dihydroquinolin-3-yl)prop-2-enamide CAS No. 2361637-94-5

N-(1-Methyl-2-oxo-3,4-dihydroquinolin-3-yl)prop-2-enamide

Cat. No. B2608822
CAS RN: 2361637-94-5
M. Wt: 230.267
InChI Key: ZTLWHNLTIGSOMX-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-oxo-3,4-dihydroquinolin-3-yl)prop-2-enamide is a synthetic organic compound with a complex structure. It belongs to the class of 4-hydroxy-2-quinolones, which have garnered interest due to their pharmaceutical and biological activities . The compound’s chemical formula is C₁₃H₁₁NO₂.


Synthesis Analysis

The synthetic methodology for this compound involves several steps. One notable approach is the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid. This reaction yields 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione (Scheme 100) .


Molecular Structure Analysis

The compound adopts an enol tautomeric form, with a planar delocalized pi-system. X-ray structure analyses reveal its structure, where the carbonyl groups, CH₂-3, and NH of the quinoline moiety play crucial roles .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)14-10-8-9-6-4-5-7-11(9)15(2)13(10)17/h3-7,10H,1,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWHNLTIGSOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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